

Capistruin: A Lasso Peptide Mediating Bacterial Competition Through RNA Polymerase Inhibition

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Compound of Interest

Compound Name: **Capistruin**
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Capistruin is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the lasso peptide family, produced by the soil bacterium *Burkholderia thailandensis* E264. This document provides a comprehensive technical overview of **Capistruin**, focusing on its critical role in bacterial competition. Its primary mechanism of action is the potent and specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a fundamental enzyme for bacterial survival. This mode of action, coupled with its narrow-spectrum activity primarily against closely related *Burkholderia* and *Pseudomonas* species, positions **Capistruin** as a key player in the ecological dynamics of its native microbial communities. This guide details the biosynthesis of **Capistruin**, its mechanism of action, quantitative activity data, and the experimental protocols used for its characterization. Furthermore, it explores the regulation of its production, providing a foundational resource for researchers in microbiology and professionals in drug development interested in novel antimicrobial agents and the intricate web of bacterial interactions.

Introduction

In the complex and competitive microbial world, bacteria have evolved a diverse arsenal of strategies to outcompete their neighbors for essential resources. One such strategy is the production of antimicrobial compounds. *Burkholderia thailandensis*, a non-pathogenic soil saprophyte, produces **Capistruin**, a unique 19-amino-acid lasso peptide.^[1] Lasso peptides are

characterized by a distinctive knotted structure where the C-terminal tail of the peptide is threaded through and entrapped within an N-terminal macrolactam ring.[\[2\]](#) This rigid, threaded structure confers remarkable stability to the peptide.

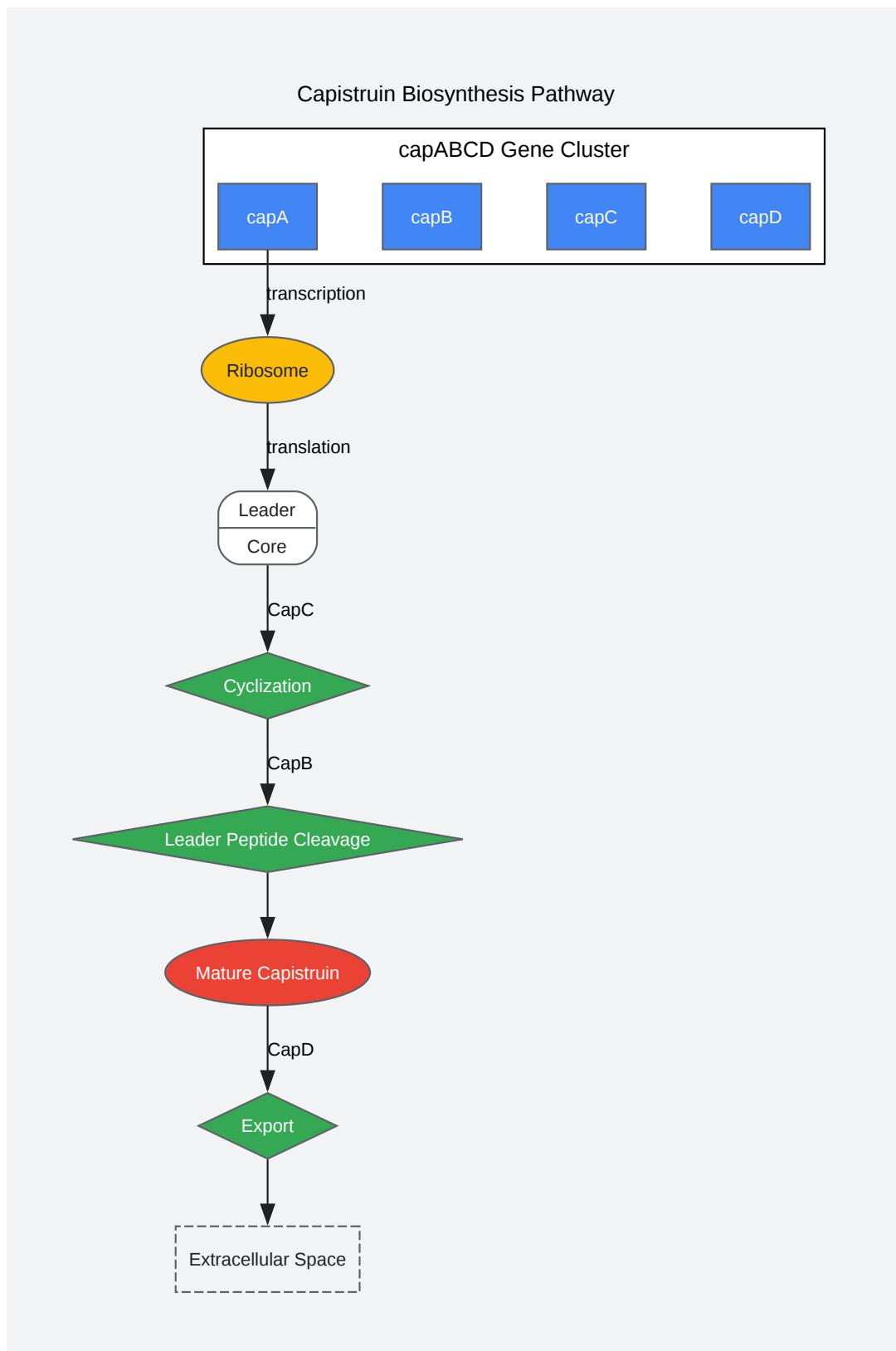
Capistruin's biological significance lies in its role as a mediator of bacterial competition. It exhibits antimicrobial activity against other Gram-negative bacteria, particularly those belonging to the Burkholderia and Pseudomonas genera.[\[2\]](#) This targeted activity suggests a specialized function in shaping the microbial community composition in the soil environment where *B. thailandensis* resides. The primary molecular target of **Capistruin** is the bacterial RNA polymerase, a well-validated target for antibiotics.[\[3\]](#)[\[4\]](#) By inhibiting this essential enzyme, **Capistruin** effectively halts transcription, leading to cessation of growth and, ultimately, cell death in susceptible bacteria.

This technical guide will delve into the core aspects of **Capistruin**, providing detailed information on its biosynthesis, mechanism of action, and role in bacterial competition. It will also present quantitative data on its activity and detailed experimental protocols to facilitate further research and development in this area.

Biosynthesis of Capistruin

Capistruin is ribosomally synthesized from a precursor peptide, CapA, and undergoes post-translational modification to achieve its mature, active conformation. The genetic blueprint for **Capistruin** production is encoded within the capABCD gene cluster.[\[5\]](#)

- CapA: This gene encodes the 47-amino acid precursor peptide, which consists of an N-terminal leader sequence and a C-terminal core peptide that will become the mature **Capistruin**.[\[6\]](#)
- CapB and CapC: These genes encode the processing enzymes. CapC, a putative cyclase, is responsible for forming the isopeptide bond between the N-terminal glycine and the side chain of an aspartate residue at position 9, creating the characteristic macrolactam ring. CapB is a peptidase that subsequently cleaves off the leader peptide.
- CapD: This gene encodes a putative ABC transporter that is likely responsible for the export of mature **Capistruin** out of the cell and may also confer immunity to the producing organism.[\[6\]](#)



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Figure 1: Biosynthesis of **Capistruin**.

Regulation of the cap Gene Cluster

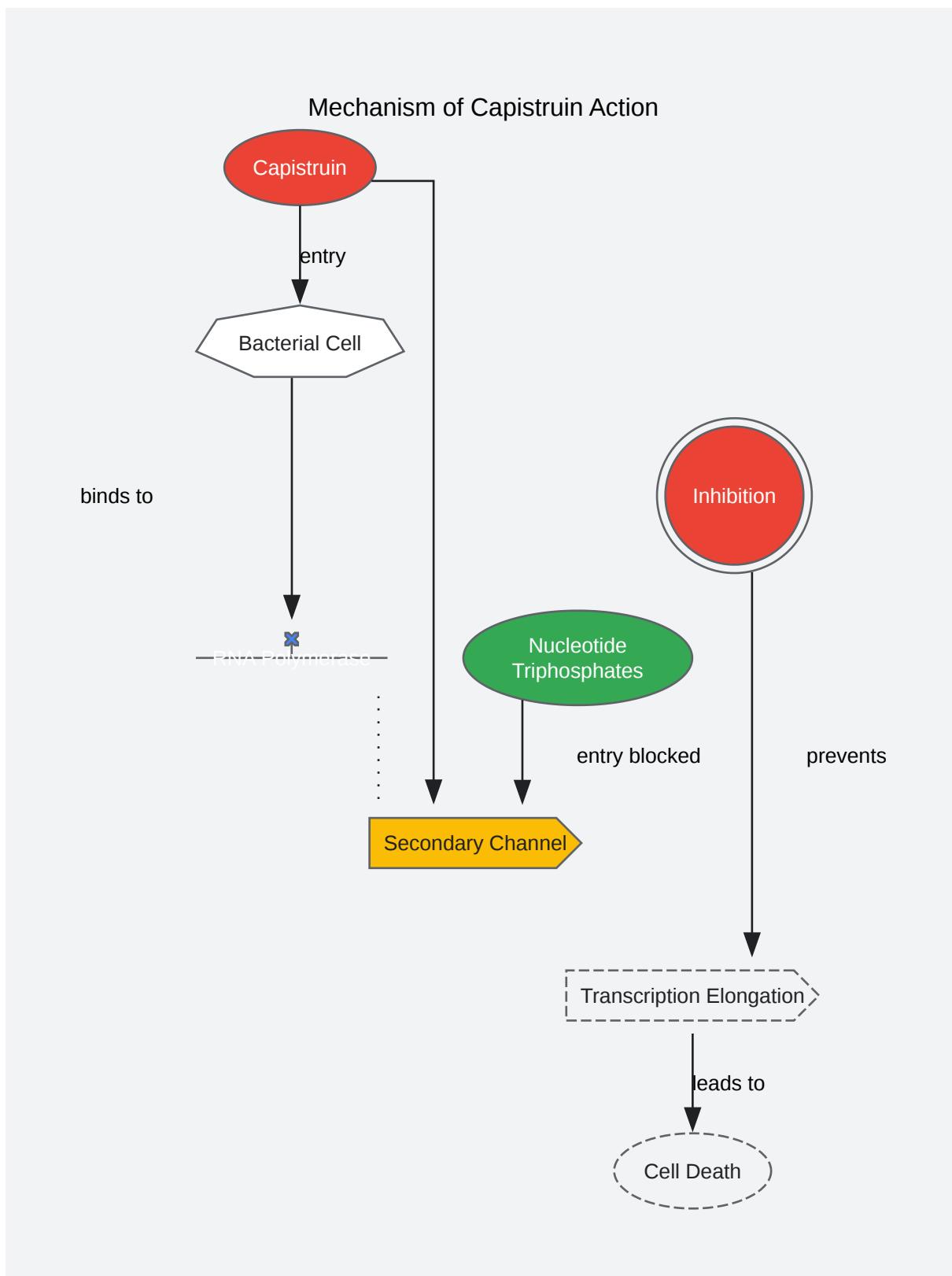
The expression of the cap gene cluster, and thus the production of **Capistruin**, is subject to regulation. In the closely related pathogen *Burkholderia pseudomallei*, a LysR-type transcriptional regulator known as ScmR has been identified as a negative regulator of **Capistruin** synthesis, along with other secondary metabolites like malleilactone and bactobolin.[6][7] Deletion of *scmR* in *B. thailandensis* leads to a significant upregulation of a number of secondary metabolites.[7]

Furthermore, a global regulator, MftR (Major facilitator transport regulator), a homolog of the MarR (Multiple antibiotic resistance regulator) family, acts as a repressor for a large number of biosynthetic gene clusters in *B. thailandensis*.[8][9] The repressive action of MftR can be alleviated by the binding of ligands such as urate, a metabolite that can be found in host environments.[9] This suggests a complex regulatory network that likely integrates signals from the environment, including the presence of competitors and host factors, to control the production of **Capistruin**.

Mechanism of Action: Inhibition of RNA Polymerase

The primary molecular target of **Capistruin** is the bacterial DNA-dependent RNA polymerase (RNAP).[3][4] **Capistruin** inhibits RNAP by binding within the secondary channel, which serves as the entry point for nucleotide triphosphates (NTPs) to the active site.[3] This mechanism of action is similar to that of another well-characterized lasso peptide, microcin J25.[3][4]

By physically obstructing the secondary channel, **Capistruin** prevents the binding of NTPs and hinders the catalytic activity of RNAP, thereby inhibiting transcription elongation.[3] This leads to a global shutdown of gene expression, ultimately resulting in the inhibition of bacterial growth. The inhibition of *E. coli* RNAP by **Capistruin** has been determined to be partially noncompetitive with respect to NTPs, with a K_i of approximately 1 μM .



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Figure 2: **Capistruin's mechanism of action.**

Role in Bacterial Competition

Capistruin's primary ecological role is to provide a competitive advantage to *B. thailandensis* in its natural soil habitat. By producing and secreting **Capistruin**, *B. thailandensis* can inhibit the growth of nearby competing bacteria, thereby securing access to limited nutrients and space. The narrow activity spectrum of **Capistruin**, primarily targeting other Burkholderia and Pseudomonas species, suggests a tailored strategy to compete with closely related and ecologically overlapping bacteria.[\[2\]](#)

While **Capistruin** is a secreted antimicrobial peptide, Burkholderia species also employ other mechanisms for bacterial competition, such as the Type VI Secretion System (T6SS). The T6SS is a contact-dependent system that injects effector proteins directly into competing bacterial cells. While a direct regulatory or functional link between **Capistruin** and the T6SS in *B. thailandensis* has not been explicitly established, it is plausible that these systems act in concert to provide a multi-pronged competitive strategy. **Capistruin** could act as a diffusible, long-range weapon to create an inhibitory zone, while the T6SS could be employed for direct, cell-to-cell combat with competitors that breach this zone.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the activity of **Capistruin**.

Table 1: In Vitro RNAP Inhibition Data

Parameter	Value	Organism (RNAP source)	Reference
K _i	~1 μM	Escherichia coli	
Inhibition type	Partially noncompetitive	Escherichia coli	
Effective Concentration	100 μM (for in vitro assay)	Escherichia coli, Pseudomonas aeruginosa	[3]

Table 2: Antimicrobial Activity of Capistruin

Organism	MIC (µg/mL)	MIC (µM)	Reference
Burkholderia caledonica	Not specified	Not specified	[1]
Pseudomonas fluorescens	Not specified	Not specified	[2]
Escherichia coli (ΔtolC)	Not specified	50 µM (effective concentration in vivo)	[3]

Note: Specific MIC values for **Capistruin** against a range of bacterial species are not readily available in the public domain and would require experimental determination.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **Capistruin**.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

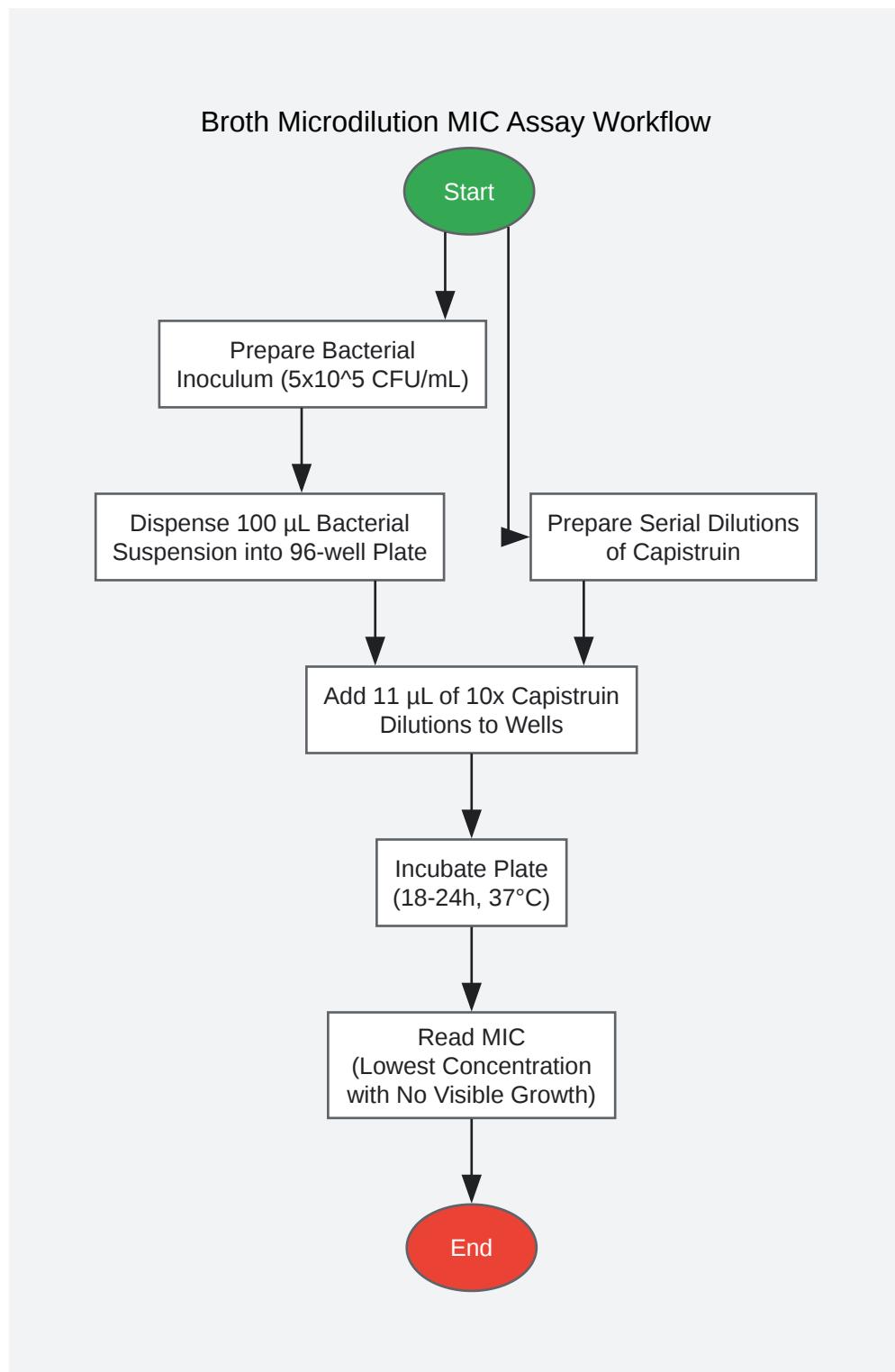
This protocol is adapted for antimicrobial peptides like **Capistruin** and aims to determine the lowest concentration that inhibits visible bacterial growth.

Materials:

- **Capistruin** stock solution (e.g., in sterile water or 0.01% acetic acid)
- Test bacterial strains (e.g., Burkholderia spp., Pseudomonas spp.)
- Cation-adjusted Mueller-Hinton Broth (MHB)
- Sterile 96-well polypropylene microtiter plates
- Spectrophotometer

Procedure:

- Inoculum Preparation: a. From a fresh agar plate, pick 3-5 colonies of the test organism and inoculate into 5 mL of MHB. b. Incubate at the optimal temperature for the strain (e.g., 30-37°C) with shaking until the culture reaches the mid-logarithmic phase of growth (approximately OD600 of 0.4-0.6). c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Peptide Dilution: a. Prepare a series of two-fold dilutions of the **Capistruin** stock solution in a suitable diluent (e.g., sterile water with 0.01% acetic acid and 0.2% BSA to prevent peptide loss to plastic surfaces) in a separate 96-well plate or in tubes.
- Assay Setup: a. Add 100 μ L of the diluted bacterial suspension to each well of a 96-well polypropylene plate. b. Add 11 μ L of the 10x concentrated **Capistruin** dilutions to the corresponding wells. c. Include a growth control (bacteria in MHB without **Capistruin**) and a sterility control (MHB only).
- Incubation and Reading: a. Incubate the plate at the optimal temperature for the test strain for 18-24 hours. b. The MIC is determined as the lowest concentration of **Capistruin** at which there is no visible growth. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.



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Figure 3: Workflow for MIC determination.

In Vitro Transcription Inhibition Assay

This assay measures the ability of **Capistruin** to inhibit the activity of purified bacterial RNA polymerase.

Materials:

- Purified bacterial RNA polymerase (e.g., from E. coli)
- Linear DNA template containing a suitable promoter (e.g., T7A1 promoter)
- **Capistruin** stock solution
- Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
- [α -32P]UTP (radiolabel)
- Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
- RNA loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
- Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea)
- Phosphorimager or autoradiography film

Procedure:

- Reaction Setup: a. In a microfuge tube, assemble the transcription reaction mixture containing transcription buffer, DTT, and the DNA template. b. Add the desired concentration of **Capistruin** or a vehicle control. c. Add purified RNA polymerase holoenzyme and incubate for 15 minutes at 37°C to allow for open complex formation.
- Transcription Initiation: a. Initiate transcription by adding a mixture of ATP, GTP, CTP, and [α -32P]UTP. b. Allow the reaction to proceed for a defined time (e.g., 10-20 minutes) at 37°C.
- Reaction Quenching and Analysis: a. Stop the reaction by adding an equal volume of RNA loading buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Separate the

radiolabeled RNA transcripts by electrophoresis on a denaturing polyacrylamide gel. d.

Visualize the RNA products using a phosphorimager or by exposing the gel to autoradiography film.

- Data Analysis: a. Quantify the intensity of the transcript bands. b. Calculate the percent inhibition of transcription at each **Capistruin** concentration relative to the no-inhibitor control. c. Plot the percent inhibition versus the logarithm of the **Capistruin** concentration to determine the IC50 value.

Conclusion and Future Directions

Capistruin represents a fascinating example of a specialized weapon in the arsenal of bacterial competition. Its unique lasso peptide structure confers high stability, and its specific targeting of bacterial RNA polymerase makes it an effective antimicrobial agent against susceptible competitors. The narrow activity spectrum of **Capistruin** suggests a co-evolutionary relationship with the microbial community in which *B. thailandensis* thrives.

For researchers and scientists, **Capistruin** offers a model system to study the biosynthesis and regulation of complex natural products and their ecological roles. The detailed protocols provided in this guide should facilitate further investigation into its precise spectrum of activity and the intricate regulatory networks that control its production.

For drug development professionals, **Capistruin** and other lasso peptides represent a promising class of molecules with a proven antimicrobial target. The high stability and specific mechanism of action are desirable properties for a therapeutic agent. Future research should focus on:

- Determining the full antimicrobial spectrum of **Capistruin** through systematic MIC testing against a broad panel of clinical and environmental isolates.
- Elucidating the detailed regulatory network governing the cap gene cluster to understand the environmental cues that trigger its production.
- Investigating the potential for synergy between **Capistruin** and other antimicrobial agents, including those with different mechanisms of action.

- Exploring the structure-activity relationship of **Capistruin** through synthetic modifications to potentially broaden its activity spectrum or enhance its potency.

A deeper understanding of **Capistruin** and its role in bacterial competition will not only provide valuable insights into microbial ecology but also pave the way for the development of novel anti-infective strategies.

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